N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
N-Acetyl-S- (3,4-dihydroxybutyl)-cysteine is a N-acyl-L-amino acid.
Brand Name:
Vulcanchem
CAS No.:
144889-50-9
VCID:
VC0015304
InChI:
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1
SMILES:
CC(=O)NC(CSCCC(CO)O)C(=O)O
Molecular Formula:
C9H17NO5S
Molecular Weight:
251.297
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
CAS No.: 144889-50-9
Cat. No.: VC0015304
Molecular Formula: C9H17NO5S
Molecular Weight: 251.297
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Acetyl-S- (3,4-dihydroxybutyl)-cysteine is a N-acyl-L-amino acid. |
|---|---|
| CAS No. | 144889-50-9 |
| Molecular Formula | C9H17NO5S |
| Molecular Weight | 251.297 |
| IUPAC Name | (2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1 |
| Standard InChI Key | VGJNEDFZFZCLSX-MQWKRIRWSA-N |
| SMILES | CC(=O)NC(CSCCC(CO)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator